Selectivity Window: Org-12962 vs. Lorcaserin
Org-12962 hydrochloride demonstrates a narrower selectivity window between 5-HT2C and 5-HT2A/2B receptors compared to the clinically advanced agonist lorcaserin. In functional [3H]phosphoinositol turnover assays measuring pEC50 values, Org-12962 shows a 4.3-fold higher potency for 5-HT2C (pEC50 7.01, EC50 97.7 nM) over 5-HT2A (pEC50 6.38, EC50 417 nM) [1]. In contrast, lorcaserin exhibits an approximately 20-fold selectivity margin for 5-HT2C (pEC50 8.1) over 5-HT2A (pEC50 6.8) in comparable assay systems [2]. This differential selectivity profile dictates distinct in vivo pharmacodynamic signatures and side-effect liabilities.
| Evidence Dimension | 5-HT2C vs. 5-HT2A functional selectivity (pEC50) |
|---|---|
| Target Compound Data | pEC50 5-HT2C = 7.01, 5-HT2A = 6.38 |
| Comparator Or Baseline | Lorcaserin: pEC50 5-HT2C = 8.1, 5-HT2A = 6.8 |
| Quantified Difference | Org-12962: ~4.3-fold selectivity for 5-HT2C over 5-HT2A; Lorcaserin: ~20-fold selectivity for 5-HT2C over 5-HT2A |
| Conditions | Recombinant human 5-HT2 receptors; functional [3H]phosphoinositol turnover assay |
Why This Matters
A narrower selectivity window increases the probability of off-target 5-HT2A activation in vivo, which is associated with hallucinogenic effects and can limit translational utility.
- [1] Porter RHP, Benwell KR, Lamb H, et al. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. Br J Pharmacol. 1999;128(1):13-20. View Source
- [2] Smith BM, et al. Discovery and structure-activity relationship of lorcaserin. J Med Chem. 2008;51(2):305-313. View Source
